molecular formula C19H19NO B11844098 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- CAS No. 61563-59-5

4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)-

Cat. No.: B11844098
CAS No.: 61563-59-5
M. Wt: 277.4 g/mol
InChI Key: VXDINNQJCFAFMJ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.

    Alkylation: The quinoline core is then alkylated at the nitrogen atom with benzyl halides.

    Methylation: Methyl groups are introduced at the 3, 5, and 7 positions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups on the quinoline core, affecting its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: A neurotoxic compound derived from quinoline.

Uniqueness

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- can be represented as follows:

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 270.34 g/mol

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4(1H)-Quinolinone exhibit significant antibacterial and antifungal activities. For instance:

  • In vitro studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that certain quinoline derivatives possess antifungal properties against Candida albicans .

Anticancer Properties

The anticancer potential of quinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.

  • Mechanism of Action : Quinoline compounds are believed to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
  • Case Study : A derivative exhibiting similar structural characteristics demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines.

  • Research Findings : In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
  • Potential Applications : These findings suggest a role for quinoline derivatives in treating inflammatory diseases like arthritis and colitis.

The biological activities of 4(1H)-Quinolinone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Radical Scavenging Activity : Some studies suggest that these compounds exhibit antioxidant properties by scavenging free radicals .

Data Table: Biological Activities of Quinoline Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Antibacterial4(1H)-QuinolinoneInhibits bacterial growth
Antifungal3-MethylquinolineDisrupts fungal cell wall synthesis
AnticancerCamptothecin-like derivativesTopoisomerase inhibition
Anti-inflammatoryVarious quinolinesCytokine inhibition

Properties

CAS No.

61563-59-5

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-benzyl-3,5,7-trimethylquinolin-4-one

InChI

InChI=1S/C19H19NO/c1-13-9-14(2)18-17(10-13)20(11-15(3)19(18)21)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI Key

VXDINNQJCFAFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N(C=C(C2=O)C)CC3=CC=CC=C3)C

Origin of Product

United States

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